molecular formula C26H23N3O B2817026 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-45-6

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2817026
CAS No.: 866588-45-6
M. Wt: 393.49
InChI Key: VIZRSDQENMJDHV-UHFFFAOYSA-N
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Description

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a methylphenyl group attached to a pyrazoloquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group is typically introduced via an etherification reaction, using ethanol and an acid catalyst.

    Attachment of the Methylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the methylphenyl group and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-ethoxy-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[3,4-b]quinoline

Uniqueness

5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-benzyl-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(17-29(24)16-19-7-5-4-6-8-19)25(27-28-26)20-11-9-18(2)10-12-20/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRSDQENMJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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